Cas no 1105220-58-3 (N-{4-(2-phenoxyethyl)sulfamoylphenyl}propanamide)

N-{4-(2-phenoxyethyl)sulfamoylphenyl}propanamide is a sulfonamide derivative characterized by its unique structural features, including a phenoxyethyl sulfamoyl moiety linked to a propanamide group. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of sulfonamide-based therapeutics. Its molecular structure suggests utility in modulating biological targets, such as enzymes or receptors, due to the sulfonamide group's ability to participate in hydrogen bonding and electrostatic interactions. The compound's stability and solubility profile make it suitable for further derivatization or formulation studies. Its synthesis and applications are of interest in medicinal chemistry research, particularly for exploring structure-activity relationships in drug discovery.
N-{4-(2-phenoxyethyl)sulfamoylphenyl}propanamide structure
1105220-58-3 structure
Product Name:N-{4-(2-phenoxyethyl)sulfamoylphenyl}propanamide
CAS No:1105220-58-3
MF:C17H20N2O4S
MW:348.416703224182
CID:6031875
PubChem ID:30867032
Update Time:2025-06-13

N-{4-(2-phenoxyethyl)sulfamoylphenyl}propanamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-(2-phenoxyethyl)sulfamoylphenyl}propanamide
    • N-[4-(2-phenoxyethylsulfamoyl)phenyl]propanamide
    • Propanamide, N-[4-[[(2-phenoxyethyl)amino]sulfonyl]phenyl]-
    • F5529-0074
    • AKOS024512458
    • CCG-283066
    • 1105220-58-3
    • N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide
    • N-{4-[(2-phenoxyethyl)sulfamoyl]phenyl}propanamide
    • Inchi: 1S/C17H20N2O4S/c1-2-17(20)19-14-8-10-16(11-9-14)24(21,22)18-12-13-23-15-6-4-3-5-7-15/h3-11,18H,2,12-13H2,1H3,(H,19,20)
    • InChI Key: HOYAHPSWNBZLLR-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(S(NCCOC2=CC=CC=C2)(=O)=O)C=C1)(=O)CC

Computed Properties

  • Exact Mass: 348.11437830g/mol
  • Monoisotopic Mass: 348.11437830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 475
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 92.9Ų

N-{4-(2-phenoxyethyl)sulfamoylphenyl}propanamide Pricemore >>

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Additional information on N-{4-(2-phenoxyethyl)sulfamoylphenyl}propanamide

Introduction to N-{4-(2-phenoxyethyl)sulfamoylphenyl}propanamide (CAS No. 1105220-58-3)

N-{4-(2-phenoxyethyl)sulfamoylphenyl}propanamide, a compound with the chemical identifier CAS No. 1105220-58-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and therapeutic interventions. The structural framework of this molecule, characterized by its sulfamoyl and phenoxyethyl substituents, lends itself to unique interactions with biological targets, making it a subject of intense research interest.

The synthesis and characterization of N-{4-(2-phenoxyethyl)sulfamoylphenyl}propanamide have been the focus of numerous studies aimed at elucidating its pharmacological properties. The presence of the sulfamoyl group in the molecule is particularly noteworthy, as it is known to enhance binding affinity and specificity towards various biological receptors. This feature has made it a valuable scaffold for designing novel therapeutic agents that can modulate physiological processes with high precision.

Recent research has highlighted the compound's potential in addressing a range of medical conditions. Studies have demonstrated that N-{4-(2-phenoxyethyl)sulfamoylphenyl}propanamide exhibits inhibitory activity against certain enzymes and receptors implicated in inflammatory responses. The phenoxyethyl moiety, on the other hand, contributes to the molecule's solubility and bioavailability, which are critical factors in determining its efficacy as a drug candidate.

In vitro studies have been instrumental in understanding the mechanism of action of this compound. Initial findings suggest that it interacts with target proteins in a manner that disrupts pathological signaling pathways. This disruption has been observed in models of chronic diseases, where the compound shows promise in mitigating symptoms and slowing disease progression. The sulfamoyl group's ability to form hydrogen bonds with polar residues in target proteins further enhances its binding affinity, ensuring stable interactions necessary for therapeutic effects.

The pharmacokinetic profile of N-{4-(2-phenoxyethyl)sulfamoylphenyl}propanamide has also been thoroughly investigated. Animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies indicate that the compound exhibits favorable pharmacokinetic characteristics, including moderate bioavailability and a reasonable half-life, which are essential for developing an effective drug formulation.

One of the most exciting aspects of this compound is its potential for further chemical modification to enhance its therapeutic profile. Researchers are exploring various strategies to optimize its activity, such as introducing additional functional groups or altering the substitution pattern on the aromatic ring. These modifications aim to improve selectivity, reduce side effects, and broaden the range of applications for this molecule.

The development of N-{4-(2-phenoxyethyl)sulfamoylphenyl}propanamide also underscores the importance of interdisciplinary collaboration in pharmaceutical research. Combining expertise from organic chemistry, medicinal chemistry, and biochemistry has been crucial in unraveling its complex interactions with biological systems. This collaborative approach not only accelerates the discovery process but also ensures that new compounds are developed with a comprehensive understanding of their mechanisms of action.

As research continues to evolve, N-{4-(2-phenoxyethyl)sulfamoylphenyl}propanamide is poised to play a pivotal role in addressing unmet medical needs. Its unique structural features and promising pharmacological properties make it a compelling candidate for further clinical investigation. The ongoing studies aim to validate its therapeutic potential and pave the way for its translation into clinical practice.

In conclusion, N-{4-(2-phenoxyethyl)sulfamoylphenyl}propanamide (CAS No. 1105220-58-3) stands as a testament to the innovative spirit of modern pharmaceutical chemistry. Its discovery and development highlight the relentless pursuit of new treatments that can improve human health outcomes. With continued research and collaboration, this compound holds great promise for becoming a cornerstone in future therapeutic strategies.

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